molecular formula C10H16N2O B13077085 3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one

3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one

Cat. No.: B13077085
M. Wt: 180.25 g/mol
InChI Key: YBDIYTXFCLWZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a methylbutyl side chain, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridinone ring. The amino group and the methylbutyl side chain are introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinones.

Scientific Research Applications

3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in its binding to biological targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3-methylbutyl)cyclopentan-1-ol: This compound has a similar amino and methylbutyl structure but differs in the ring system.

    1-Butanol, 3-methyl-: This compound shares the methylbutyl side chain but lacks the amino group and the dihydropyridinone ring.

Uniqueness

3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its combination of an amino group, a methylbutyl side chain, and a dihydropyridinone ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-amino-1-(3-methylbutyl)pyridin-2-one

InChI

InChI=1S/C10H16N2O/c1-8(2)5-7-12-6-3-4-9(11)10(12)13/h3-4,6,8H,5,7,11H2,1-2H3

InChI Key

YBDIYTXFCLWZCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC=C(C1=O)N

Origin of Product

United States

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